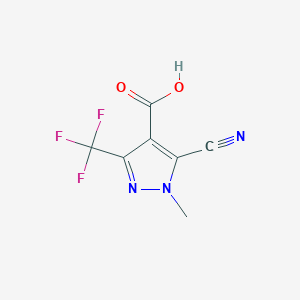
Ácido 5-ciano-1-metil-3-(trifluorometil)pirazolo-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with cyano, methyl, and trifluoromethyl groups
Aplicaciones Científicas De Investigación
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid has diverse applications in scientific research:
-
Chemistry: : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and development.
-
Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
-
Industry: : The compound is used in the synthesis of agrochemicals, such as herbicides and fungicides, and in materials science for developing new polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps:
-
Condensation Reaction: : The initial step involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for about 5 hours. This step yields an intermediate with a high yield of approximately 93.7% .
-
Acylation: : The intermediate undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. This reaction is carried out at room temperature, resulting in a yield of 78.6% .
-
Cyclization: : The acylated intermediate is then cyclized in a mixed solvent of methanol and water, producing the desired pyrazole compound with a yield of 74.3% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. Key factors include the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
-
Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
-
Cyclization: : The pyrazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or amines are commonly used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be tailored for specific applications in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole: Lacks the carboxylic acid group, resulting in different chemical properties and applications.
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the cyano group, affecting its reactivity and biological activity.
5-Cyano-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the methyl group, which influences its solubility and interaction with biological targets.
Uniqueness
5-Cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyano, methyl, and trifluoromethyl groups enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-cyano-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c1-13-3(2-11)4(6(14)15)5(12-13)7(8,9)10/h1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOGZEYUHMXRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
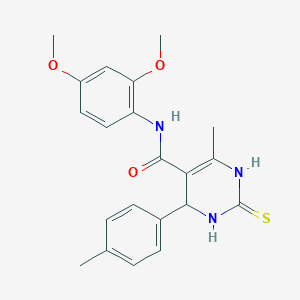
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2506544.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2506545.png)
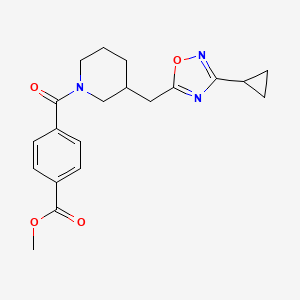
![2-[3-(3-chloro-4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2506547.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2506548.png)
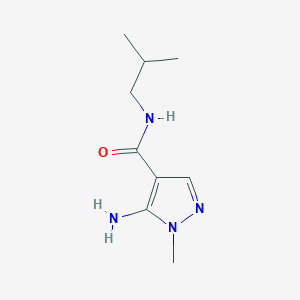
![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
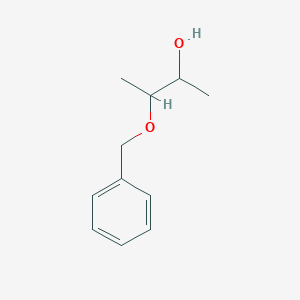
![1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2506554.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

